molecular formula C11H9IN2O B13921745 3-Benzyloxy-6-iodo-pyridazine

3-Benzyloxy-6-iodo-pyridazine

Cat. No.: B13921745
M. Wt: 312.11 g/mol
InChI Key: DHUUNUVUONBLGN-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-iodo-pyridazine is a pyridazine derivative featuring a benzyloxy group at position 3 and an iodine atom at position 6 (Figure 1). Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and materials science. This compound’s structural features make it a valuable intermediate for synthesizing bioactive molecules or functional materials.

Properties

IUPAC Name

3-iodo-6-phenylmethoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUUNUVUONBLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-iodo-pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of 3-hydroxy-pyridazine with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 3-Benzyloxy-6-iodo-pyridazine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-6-iodo-pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyridazines depending on the nucleophile used.

    Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.

    Reduction: Benzyloxy group reduced to benzyl group.

Scientific Research Applications

3-Benzyloxy-6-iodo-pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-iodo-pyridazine depends on its specific application:

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Iodo vs. Chloro/Methyl : The iodine atom in 3-Benzyloxy-6-iodo-pyridazine increases molecular weight and polarizability compared to chloro or methyl groups, enhancing its utility in Suzuki-Miyaura couplings .
  • Benzyloxy vs. Benzylthio : The benzyloxy group (electron-donating) contrasts with benzylthio (moderately electron-withdrawing), affecting electronic distribution and binding to biological targets .

Biological Activity :

  • Chlorine-containing analogs (e.g., 3-(Benzylthio)-6-chloropyridazine) show antimicrobial activity, while fused-ring derivatives (e.g., triazolo-pyridazines) exhibit kinase inhibition . The iodine substituent in the target compound may enable radiolabeling for imaging or therapeutic applications.

Synthetic Flexibility :

  • The iodine atom allows for facile functionalization via halogen exchange, a feature absent in cyclopropyl or piperidine-substituted analogs .

Reactivity and Application Comparisons

Key Insights:

  • 3-Benzyloxy-6-iodo-pyridazine stands out for its iodine-mediated versatility in synthesis, contrasting with hydrogen-bonding-focused derivatives like 3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine .
  • Fluorophenoxy and benzoic acid analogs prioritize target binding via polar interactions, whereas the benzyloxy-iodo combination balances lipophilicity and reactivity .

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